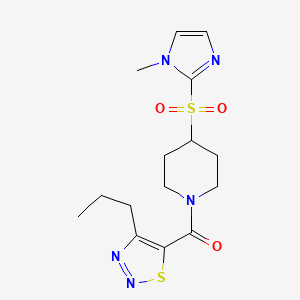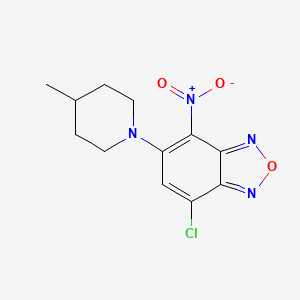
1-(4-Bromophenyl)propane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)propane-1,2-dione is a chemical compound with the molecular formula C9H9BrO. Its molecular weight is 213.071 . It is also known by other names such as Propiophenone, 4’-bromo-; p-Bromopropiophenone; 4’-Bromopropiophenone; 4-Bromopropiophenone .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)propane-1,2-dione consists of a propane-1,2-dione group attached to a 4-bromophenyl group . The 3D structure of the compound can be viewed using specific software .Scientific Research Applications
Synthesis and Characterization
- 1-(4-Bromophenyl)propane-1,2-dione has been synthesized and characterized for its potential use as a ligand in transition metal complexes, exhibiting moderate to excellent antimicrobial activity (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
- Another study synthesized similar metal complexes with 1,3-dione derivatives, displaying antimicrobial properties, indicating potential for metal-derived drug development (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Photocyclisation Studies
- 1-(4-Bromophenyl)propane-1,2-dione has been studied for intermediates in photocyclisation processes, revealing insights into the reaction mechanisms and potential applications in photochemical syntheses (Hamer, 1979).
Fluorescent Chemosensor Development
- Research has been conducted to develop fluorescent chemosensors using derivatives of 1-(4-Bromophenyl)propane-1,2-dione for detecting metal ions like Copper(II) and Iron(III), demonstrating high sensitivity and selectivity (Yang et al., 2017).
Crystallographic Studies
- The compound has been explored in crystallographic studies, examining its structural properties and potential applications in material science (Qian et al., 2017).
Biological Screening
- Ultrasound synthesis of 1-(4-Bromophenyl)propane-1,2-dione derivatives has been explored, followed by biological screening for antibacterial and antifungal activities, highlighting the compound's potential in medicinal chemistry (Suryawanshi, Gaikwad, Rajbhoj, 2013).
Metal Complex Synthesis
- The synthesis of europium(III) complexes using derivatives of 1-(4-Bromophenyl)propane-1,2-dione has been studied, demonstrating applications in the field of luminescent materials (Kunpen, 2015).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-1-(4-bromophenyl)ethanone, indicates that it causes severe skin burns and eye damage. It is recommended to handle it in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, formation of dust and aerosols, and use non-sparking tools .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Bromophenyl)propane-1,2-dione are Copper (II) and Iron (III) ions . These ions play critical roles in various biological processes, including redox processes and enzyme-catalyzed reactions .
Mode of Action
1-(4-Bromophenyl)propane-1,2-dione interacts with its targets (Cu²⁺ and Fe³⁺ ions) through a process known as fluorescence quenching . This interaction results in a change in the photoluminescence properties of the compound, which can be detected under UV irradiation .
Biochemical Pathways
For instance, Copper is involved in redox processes and enzyme-catalyzed reactions , while Iron is involved in oxygen transport, DNA synthesis, and electron transport .
Pharmacokinetics
Its molecular weight of 213071 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The interaction of 1-(4-Bromophenyl)propane-1,2-dione with Cu²⁺ and Fe³⁺ ions results in a change in its photoluminescence properties . This change can be detected under UV irradiation, making the compound a potential probe for the detection of these ions .
properties
IUPAC Name |
1-(4-bromophenyl)propane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZGCSCMCXKNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-[2-(2-fluoro-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B2422681.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2422684.png)
![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2422685.png)

![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)
![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2422691.png)

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2422693.png)
![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2422696.png)


![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)